molecular formula C13H20ClN B2755681 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 1052525-07-1

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2755681
CAS No.: 1052525-07-1
M. Wt: 225.76
InChI Key: NRGQDARZRLZWPI-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of benzazepine, characterized by the presence of three methyl groups and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with an amine, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted benzazepine derivatives .

Scientific Research Applications

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,5-trimethyl-1,2,4,5-tetrahydro-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-8-13(2,3)14-9-11-6-4-5-7-12(10)11;/h4-7,10,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGQDARZRLZWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC2=CC=CC=C12)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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